molecular formula C11H13N3O B1517362 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine CAS No. 1105194-04-4

5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1517362
CAS No.: 1105194-04-4
M. Wt: 203.24 g/mol
InChI Key: WPCJKMAJFLLZOU-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound characterized by its unique structure, which includes a benzyl group attached to an oxadiazol-2-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 2,4-dimethylbenzylamine with oxalyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate oxadiazole ring, which is then further processed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with precise temperature and pressure controls to ensure consistent quality. The process involves the use of catalysts to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted oxadiazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2,4-Dimethylbenzylamine: Similar structure but lacks the oxadiazol-2-amine core.

  • Oxadiazole derivatives: Other oxadiazole compounds with different substituents.

Uniqueness: 5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine stands out due to its specific combination of the benzyl group and the oxadiazol-2-amine core, which imparts unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-3-4-9(8(2)5-7)6-10-13-14-11(12)15-10/h3-5H,6H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCJKMAJFLLZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=NN=C(O2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine

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